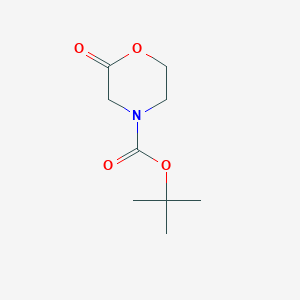

tert-Butyl 2-oxomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZLTNQMFWCEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244375 | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140502-97-1 | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 2-oxomorpholine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary and scientifically robust strategies are detailed: the oxidation of a readily accessible alcohol precursor and a de novo construction of the morpholin-2-one ring via intramolecular cyclization. This document is intended to serve as a practical resource for researchers, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each approach. The methodologies presented are selected for their reliability, scalability, and adaptability, ensuring their utility in a variety of research and development settings.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholin-2-one moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its rigid, yet non-planar, conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The presence of the lactam function provides a hydrogen bond donor and acceptor, while the morpholine oxygen can engage in further hydrogen bonding or act as a polar contact. The N-Boc protecting group, in the case of this compound, offers a stable yet readily cleavable handle for further synthetic elaboration, making it a versatile intermediate for the construction of compound libraries and the synthesis of complex target molecules.

This guide will explore two distinct and efficacious pathways for the synthesis of this key intermediate, providing the user with a choice of strategies depending on the availability of starting materials and specific experimental constraints.

Synthetic Pathway I: Oxidation of a Precursor Alcohol

This initial approach leverages the selective oxidation of a secondary alcohol to the corresponding ketone. The synthesis begins with the preparation of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by a carefully controlled oxidation to yield the target compound.

Synthesis of the Precursor: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate*

An operationally simple and efficient synthesis of N-Boc-2-hydroxymethylmorpholine has been developed, which can be performed without the need for chromatographic purification, making it amenable to larger scale preparations[1].

Experimental Protocol:

A detailed experimental procedure for the synthesis of the precursor can be adapted from established literature methods for similar structures.

Oxidation of the Secondary Alcohol

With the precursor alcohol in hand, the critical step is the selective oxidation of the hydroxyl group to a ketone. Several mild and efficient methods are suitable for this transformation, minimizing the risk of over-oxidation or side reactions. Two highly reliable and widely used protocols are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine[2][3]. This method is renowned for its mild conditions and tolerance of a wide range of functional groups[2].

Causality of Experimental Choices:

-

Low Temperature (-78 °C): The reaction is conducted at low temperature to ensure the stability of the reactive intermediate, the alkoxysulfonium ylide, and to prevent side reactions[3].

-

Oxalyl Chloride/DMSO: This combination forms the active oxidizing agent. Oxalyl chloride is preferred over other activators due to fewer side reactions[3].

-

Triethylamine: A hindered organic base is used to facilitate the final elimination step to form the ketone, while minimizing nucleophilic attack on any intermediates.

Experimental Protocol:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.4 equivalents) in DCM is added dropwise, and the mixture is stirred for 10 minutes.

-

A solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in DCM is added slowly.

-

After stirring for 20 minutes, triethylamine (5.0 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then quenched with water.

-

The organic layer is separated, washed sequentially with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[4]

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a rapid and selective oxidation of alcohols to aldehydes or ketones under neutral conditions[5]. This method is particularly advantageous due to its mildness, high yields, and simple workup[6].

Causality of Experimental Choices:

-

Dess-Martin Periodinane: This reagent is a highly selective oxidant for primary and secondary alcohols and is compatible with a wide array of sensitive functional groups[6].

-

Room Temperature Reaction: The oxidation can typically be carried out at room temperature, simplifying the experimental setup compared to cryogenic methods[5].

-

Optional Buffering: In cases where the substrate is acid-sensitive, a mild base like sodium bicarbonate can be added to buffer the acetic acid generated during the reaction[5].

Experimental Protocol:

-

To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

The reaction is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers are clear.

-

The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Oxidation Methods

| Oxidation Method | Key Reagents | Temperature | Typical Yields | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 °C | High | Mild, wide functional group tolerance | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temp. | High | Mild, neutral conditions, simple workup | Reagent is expensive and potentially explosive on a large scale[6] |

Visualization: Oxidation Pathway Workflow

Caption: Workflow for the oxidation pathway to the target molecule.

Synthetic Pathway II: Intramolecular Cyclization

An alternative and convergent approach to this compound involves the construction of the heterocyclic ring through an intramolecular cyclization reaction. This strategy often begins with readily available acyclic precursors. A plausible route involves the reaction of a protected β-amino alcohol with an α-haloacetyl derivative followed by base-mediated cyclization.

Rationale for the Cyclization Approach

This pathway is attractive as it builds the core morpholin-2-one structure in a single key step. The choice of starting materials allows for significant diversity if analogues of the target molecule are desired. The key transformation is an intramolecular Williamson ether synthesis or a related nucleophilic substitution to form the lactam ring.

Proposed Synthesis via Intramolecular Cyclization

A viable synthetic sequence would commence with the N-Boc protection of 2-aminoethoxyethanol. The resulting alcohol would then be acylated with an α-haloacetyl halide, such as bromoacetyl bromide, to furnish the cyclization precursor. Treatment of this intermediate with a suitable base would then induce intramolecular cyclization to yield the desired this compound.

Experimental Protocol (Generalized):

-

N-Boc Protection: 2-(2-Aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane or a water/dioxane mixture to afford tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

-

Acylation: The protected amino alcohol is then reacted with bromoacetyl bromide or chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the corresponding 2-bromo- or 2-chloroacetamide derivative.

-

Intramolecular Cyclization: The resulting haloacetamide is treated with a base such as sodium hydride or potassium tert-butoxide in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to effect the intramolecular cyclization to the morpholin-2-one ring.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Visualization: Intramolecular Cyclization Pathway

Caption: Reaction scheme for the intramolecular cyclization pathway.

Conclusion and Future Perspectives

This guide has detailed two robust and experimentally validated synthetic strategies for the preparation of this compound. The oxidation pathway offers a straightforward approach from a readily synthesized alcohol precursor, with well-established and high-yielding oxidation protocols. The intramolecular cyclization route provides a convergent and flexible alternative for constructing the morpholin-2-one core.

The choice between these pathways will ultimately be dictated by factors such as starting material availability, scalability requirements, and the specific expertise of the research team. Both methods provide reliable access to this important building block, thereby facilitating the advancement of research programs in medicinal chemistry and drug discovery. Future efforts in this area may focus on the development of catalytic and more atom-economical cyclization strategies, further enhancing the sustainable production of this valuable synthetic intermediate.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Myers, A. G., et al. (2000). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.

- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.

- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A convenient, high-yield oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480–2482.

- Tidwell, T. T. (1990).

- Swern, D. (1981).

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

- Example of a Swern oxidation experimental procedure. Retrieved from a representative source on organic chemistry experimental procedures.

-

Mlostoń, G., Pieczonka, A. M., Ali, K. A., Linden, A., & Heimgartner, H. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Arkivoc, 2012(3), 181-192. [Link]

- Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255.

-

An operationally simple synthesis of N-BOC-2-hydroxymethylmorpholine and N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed. No chromatography is required in the processing, which allows high process throughput. (2006). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for tert-Butyl 2-oxomorpholine-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. The document elucidates the primary synthetic strategies, with a detailed focus on an intramolecular cyclization approach. It offers a step-by-step experimental protocol, discusses critical process parameters, and outlines strategies for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of medicinal and process chemistry, providing the necessary technical insights for the successful laboratory-scale synthesis of this important intermediate.

Introduction: Significance of the Morpholin-2-one Scaffold

The morpholin-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound, also known as N-Boc-morpholin-2-one, serves as a crucial intermediate, enabling the facile introduction of the morpholin-2-one core into more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under various reaction conditions while allowing for mild and selective deprotection, typically under acidic conditions.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been reported. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The two predominant strategies are:

-

Intramolecular Cyclization of an Acyclic Precursor: This is the most common and direct approach. It typically involves the formation of an N-Boc protected amino di-alcohol derivative, which is then oxidized and cyclized to form the desired lactam.

-

Oxidation of N-Boc-morpholine: This method involves the direct oxidation of the C2 position of a pre-formed N-Boc-morpholine ring. While conceptually straightforward, achieving selective oxidation without side reactions can be challenging.

This guide will focus on the intramolecular cyclization approach due to its reliability and widespread use.

Featured Synthetic Pathway: Intramolecular Cyclization

The intramolecular cyclization route provides a robust and scalable method for the synthesis of this compound. The general strategy involves three key transformations:

-

Protection: Introduction of the Boc group onto a suitable starting material.

-

Formation of the Acyclic Precursor: Synthesis of tert-butyl bis(2-hydroxyethyl)carbamate.

-

Oxidative Cyclization: Conversion of the diol to the target morpholin-2-one.

Mechanistic Considerations

The key step in this synthesis is the oxidative cyclization of tert-butyl bis(2-hydroxyethyl)carbamate. This transformation is typically achieved using a selective oxidation system, such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with a stoichiometric oxidant like sodium hypochlorite (NaOCl).

The proposed mechanism involves the following steps:

-

Oxidation of TEMPO: The catalytic cycle begins with the oxidation of TEMPO to the corresponding N-oxoammonium salt by the primary oxidant (e.g., NaOCl).

-

Alcohol Oxidation: The N-oxoammonium salt then oxidizes one of the primary alcohol functionalities of the diol to an aldehyde intermediate.

-

Hemiaminal Formation: The aldehyde undergoes a rapid intramolecular cyclization with the remaining hydroxyl group to form a hemiaminal intermediate.

-

Further Oxidation: This hemiaminal is then further oxidized to the final lactam (morpholin-2-one) by another equivalent of the N-oxoammonium salt, regenerating the TEMPO catalyst.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl bis(2-hydroxyethyl)carbamate

This procedure is adapted from established methods for the N-Boc protection of amines.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethanolamine | 105.14 | 10.0 g | 0.095 mol |

| Di-tert-butyl dicarbonate | 218.25 | 22.7 g | 0.104 mol |

| Acetone | 58.08 | 5 mL | - |

| Deionized Water | 18.02 | 95 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethanolamine (10.0 g, 0.095 mol) and deionized water (95 mL).

-

Stir the mixture at room temperature until the diethanolamine has fully dissolved.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (22.7 g, 0.104 mol) in acetone (5 mL).

-

Add the solution of di-tert-butyl dicarbonate dropwise to the aqueous solution of diethanolamine over a period of 15-20 minutes.

-

Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

Upon completion of the reaction (typically 1-2 hours), transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl bis(2-hydroxyethyl)carbamate as a colorless to pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This oxidative cyclization is a critical step and requires careful control of reaction conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-Butyl bis(2-hydroxyethyl)carbamate | 205.25 | 10.0 g | 0.0487 mol |

| TEMPO | 156.25 | 0.15 g | 0.00096 mol |

| Potassium Bromide (KBr) | 119.00 | 0.58 g | 0.00487 mol |

| Sodium Hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~75 mL | ~0.107 mol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - |

| 1 M Hydrochloric Acid (aq.) | - | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve tert-butyl bis(2-hydroxyethyl)carbamate (10.0 g, 0.0487 mol) in dichloromethane (100 mL).

-

Add TEMPO (0.15 g, 0.00096 mol) and potassium bromide (0.58 g, 0.00487 mol) to the solution.

-

Add saturated aqueous sodium bicarbonate solution (50 mL) to the reaction mixture.

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.

-

Slowly add the sodium hypochlorite solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes. A color change to orange/red is typically observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution (~20 mL) until the orange color dissipates.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with 1 M HCl (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexanes) to afford this compound as a white to off-white solid.

Process Optimization and Troubleshooting

-

Temperature Control: Maintaining a low temperature during the addition of sodium hypochlorite is crucial to prevent over-oxidation and other side reactions.

-

Rate of Addition: A slow, controlled addition of the oxidant ensures that the catalytic cycle proceeds efficiently and minimizes the buildup of reactive intermediates.

-

Purity of Starting Material: While the diol intermediate can often be used crude, impurities may interfere with the oxidation step. If yields are low, purification of the diol by column chromatography may be necessary.

-

Workup Procedure: Thorough quenching with sodium thiosulfate is important to remove any residual oxidant. The acidic and basic washes in the workup are essential for removing byproducts and unreacted starting materials.

Safety Considerations

-

Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium Hypochlorite: A strong oxidizing agent. Avoid contact with skin and eyes. It can also generate chlorine gas if mixed with acid, so ensure the reaction is quenched and neutralized before the acidic wash.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the intramolecular oxidative cyclization of tert-butyl bis(2-hydroxyethyl)carbamate is a reliable and efficient method for accessing this valuable building block. Careful control of reaction parameters, particularly temperature and the rate of oxidant addition, is key to achieving high yields and purity. The protocol described in this guide provides a solid foundation for the successful synthesis of this compound in a research laboratory setting.

References

-

PubChem. This compound. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

-

ChemBK. Bis(2-hydroxyethyl)amine, N-BOC protected. Available at: [Link]

Sources

The Cornerstone of Next-Generation Drug Delivery: A Technical Guide to tert-Butyl 2-oxomorpholine-4-carboxylate

Introduction: A Molecule for the Future of Medicine

In the rapidly evolving landscape of advanced therapeutics, the precise and efficient delivery of nucleic acids like messenger RNA (mRNA) has emerged as a paramount challenge. At the forefront of innovative solutions are Charge-Altering Releasable Transporters (CARTs), a class of materials designed to safely encapsulate and release genetic payloads within the cellular environment. Central to the synthesis of these sophisticated delivery vehicles is tert-butyl 2-oxomorpholine-4-carboxylate (also known as 4-Boc-2-oxomorpholine or N-Boc-2-morpholinone). This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this pivotal building block, tailored for researchers, scientists, and drug development professionals.

This guide will delve into the causality behind the synthetic pathways, the inherent reactivity of the molecule that lends it to polymerization, and the critical role it plays in the architecture of functional biomaterials.

Physicochemical and Structural Properties

This compound is a cyclic ester (a lactone) within a morpholine framework, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This unique structure imparts a combination of stability and controlled reactivity, making it an ideal monomer for the synthesis of functional polymers.

| Property | Value | Source(s) |

| CAS Number | 1140502-97-1 | [1] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 74.0 - 78.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [2] |

Structural Elucidation: A Spectroscopic Overview

While a comprehensive, publicly available spectral dataset for this compound is limited, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The morpholine ring protons will present as a series of multiplets in the δ 3.0-4.5 ppm region. The methylene group adjacent to the carbonyl (C3) would likely appear further downfield than the other ring protons due to the deshielding effect of the ester.

-

¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the lactone will be significantly downfield, likely in the δ 165-175 ppm range. The morpholine ring carbons would appear in the δ 40-70 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The lactone carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹, while the carbamate carbonyl of the Boc group will appear at a lower wavenumber, typically in the 1680-1700 cm⁻¹ range.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 202.2. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the morpholine ring.

Synthesis of this compound: A Controlled Approach

The synthesis of N-acyl morpholin-2-ones, including the N-Boc variant, can be effectively achieved through the palladium-catalyzed oxidative lactonization of the corresponding N-substituted diethanolamine. This method, reported by Waymouth and coworkers, provides a direct and efficient route to this key monomer.[3]

Conceptual Workflow for Synthesis

The synthesis can be conceptualized as a two-step process, starting from commercially available diethanolamine. The first step involves the protection of the secondary amine with a Boc group, followed by a palladium-catalyzed oxidative cyclization to form the lactone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Oxidative Lactonization

This protocol is adapted from the literature for the synthesis of N-substituted morpholin-2-ones.[3]

Step 1: Synthesis of N-Boc-diethanolamine

-

To a solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane or a water/acetone mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

If necessary, a mild base like triethylamine or sodium bicarbonate can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove any water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-diethanolamine, which can often be used in the next step without further purification.

Step 2: Oxidative Lactonization to form this compound

-

In a reaction vessel, dissolve N-Boc-diethanolamine (1 equivalent) in a suitable solvent like toluene.

-

Add the palladium catalyst, for example, [(neocuproine)Pd(OAc)]₂(OTf)₂ (typically 1-5 mol %).

-

The reaction is carried out under an atmosphere of an oxidant, such as molecular oxygen (O₂).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure good mixing of the gas and liquid phases.

-

Monitor the progress of the reaction by GC-MS or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The catalyst can be removed by filtration through a pad of celite or silica gel.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The chemical properties of this compound are largely dictated by the interplay between the lactone ring and the Boc-protected amine.

Ring-Opening Polymerization (ROP)

A key feature of this molecule is its ability to undergo ring-opening polymerization (ROP) to form functionalized polyesters.[3] The polymerization is typically initiated by an organocatalyst, such as a combination of 1,8-diazabicycloundec-7-ene (DBU) and thiourea (TU).[3]

Caption: Ring-opening polymerization and deprotection workflow.

The thermodynamics of the ROP are sensitive to the nature of the substituent on the nitrogen atom. N-acyl morpholin-2-ones, like the N-Boc derivative, readily polymerize, whereas N-alkyl or N-aryl substituted versions do not.[3] This is attributed to the degree of pyramidalization of the endocyclic nitrogen atom, which influences the ring strain.[3]

Application in mRNA Delivery

The resulting polymer, poly(N-Boc-morpholin-2-one), is a precursor to a cationic polymer. The Boc protecting groups can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amines along the polymer backbone. At physiological pH, these amines become protonated, resulting in a polycationic chain.

This cationic polymer is the core component of Charge-Altering Releasable Transporters (CARTs). The positively charged backbone can electrostatically interact with the negatively charged phosphate backbone of mRNA, leading to the formation of stable nanoparticles that protect the mRNA from degradation and facilitate its entry into cells. The ester linkages in the polymer backbone are designed to be hydrolytically cleavable, allowing for the gradual degradation of the polymer and the release of the mRNA payload inside the cell. This biodegradability is a crucial feature for clinical applications, as it minimizes long-term toxicity.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fine chemicals of this class should be observed. Based on data for structurally related compounds such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, the following hazards may be anticipated[4]:

-

Skin Irritation (H315): May cause skin irritation.[4]

-

Eye Irritation (H319): May cause serious eye irritation.[4]

-

Respiratory Irritation (H335): May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is more than just a chemical intermediate; it is a meticulously designed building block that holds the key to unlocking the potential of advanced drug delivery systems. Its unique combination of a polymerizable lactone and a protected amine allows for the synthesis of smart, biodegradable materials capable of delivering delicate therapeutic payloads like mRNA. As research in gene therapy and vaccine development continues to accelerate, the demand for and understanding of such specialized molecules will undoubtedly grow, placing this compound at the heart of future medical innovations.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Organic Syntheses. Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available at: [Link]

- Pecinovsky, C. S., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9348–9351.

-

Lead Sciences. tert-Butyl 3-oxomorpholine-4-carboxylate. Available at: [Link]

-

ResearchGate. Optimization of Shono oxidation protocol for the Boc-morpholine 1 a as a model substrate. Available at: [Link]

-

PubChem. tert-Butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 2-aminomorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-N-Boc-2-hydroxymethylmorpholine. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

ChemRxiv. Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. Available at: [Link]

-

PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Aerobic Oxidation of Benzylic Alcohols in Water by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/Copper(II) 2-N-Arylpyrrolecarbaldimino Complexes. Available at: [Link]

-

PubChem. tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | 1140502-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tert-Butyl 3-oxomorpholine-4-carboxylate - Lead Sciences [lead-sciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 2-oxomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of tert-butyl 2-oxomorpholine-4-carboxylate (CAS No. 1140502-97-1). As a key building block in medicinal chemistry and drug development, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, formulation, and quality control. This document consolidates available data on its molecular structure, melting point, and appearance, while also providing standardized experimental protocols for the determination of properties for which public data is not currently available, such as boiling point, solubility, and comprehensive spectral analyses. Where direct data is absent, insights from structurally related N-Boc protected morpholine derivatives are discussed to offer predictive context.

Introduction and Molecular Structure

This compound, also known as 4-Boc-2-oxomorpholine, is a heterocyclic compound featuring a morpholine ring functionalized with a ketone at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is a common feature in modern organic synthesis, enabling precise chemical manipulations by temporarily masking the reactivity of the amine. The presence of the lactam (cyclic amide) functionality within the morpholine ring, combined with the bulky tert-butyl group, imparts specific steric and electronic properties that are critical to its reactivity and physical behavior.

A fundamental understanding of these properties is crucial for researchers in drug discovery and process development. For instance, solubility dictates the choice of reaction and purification solvents, while the melting point is a key indicator of purity. Spectroscopic data provides the definitive structural confirmation and is essential for reaction monitoring and quality assurance.

Below is a diagram illustrating the logical workflow for the characterization of the physical properties of a novel or sparsely documented compound like this compound.

Caption: Workflow for Physical Property Characterization.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other key properties such as boiling point and a detailed solubility profile are not yet publicly documented.

| Property | Value | Source |

| CAS Number | 1140502-97-1 | TCI Chemicals[1] |

| Molecular Formula | C₉H₁₅NO₄ | TCI Chemicals[1] |

| Molecular Weight | 201.22 g/mol | TCI Chemicals[1] |

| Appearance | White to light yellow powder or crystal | TCI Chemicals[1] |

| Melting Point | 74.0 - 78.0 °C | TCI Chemicals[1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Methodologies for Physical Property Determination

This section details the standardized, self-validating protocols for determining the key physical properties of this compound. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1]

Boiling Point Determination (Predicted Methodology)

As this compound is a solid at room temperature, its boiling point is expected to be significantly higher and may potentially lead to decomposition. If the compound is found to be thermally stable, its boiling point could be determined at reduced pressure to prevent degradation.

Experimental Protocol (for determination at reduced pressure):

-

Apparatus: A distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus) is assembled.

-

Procedure: A small sample of the compound is placed in the distillation flask with a boiling chip. The system is evacuated to a specific, stable pressure. The sample is then heated gently.

-

Measurement: The temperature of the vapor that distills and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Solubility Profile Determination

Understanding the solubility of this compound in a range of solvents is essential for its use in synthesis, purification, and formulation. The principle of "like dissolves like" provides a preliminary guide; given its structure with both polar (lactam) and nonpolar (Boc group) functionalities, it is expected to have moderate solubility in a range of organic solvents.

Experimental Protocol (Equilibrium Solubility Method):

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in separate sealed vials.

-

Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Equilibrium Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure and provides standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

tert-Butyl Group: A sharp singlet peak at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Morpholine Ring Protons: A series of multiplets in the range of 2.5-4.5 ppm, corresponding to the methylene protons of the morpholine ring. The exact chemical shifts and coupling patterns will depend on the ring conformation. Protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Group: A signal for the quaternary carbon at around 80-82 ppm and a signal for the methyl carbons at approximately 28 ppm.

-

Carbonyl Carbon (Lactam): A signal in the downfield region, typically around 170-175 ppm.

-

Carbonyl Carbon (Boc): A signal around 154-156 ppm.

-

Morpholine Ring Carbons: Signals in the range of 40-70 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Lactam): A strong absorption band in the region of 1650-1690 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1700-1740 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

C-O Stretch: Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method):

-

Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The spectrum of the sample is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (201.22 g/mol ). Depending on the ionization method (e.g., Electrospray Ionization - ESI), adducts such as [M+H]⁺ (m/z = 202.23) or [M+Na]⁺ (m/z = 224.21) may be observed.

-

Fragmentation Pattern: A characteristic fragmentation pattern would be expected, likely involving the loss of the tert-butyl group or isobutylene from the Boc protecting group, leading to a prominent peak at M-56 or M-100.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.

-

Data Acquisition: The sample solution is introduced into the ion source, and the mass spectrum is recorded over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a valuable synthetic intermediate with a defined set of core physical properties. While its melting point and appearance are well-documented, a comprehensive understanding of its boiling point, solubility profile, and detailed spectral characteristics requires further experimental investigation. The standardized protocols provided in this guide offer a robust framework for researchers to generate this critical data, ensuring consistency and reliability. Such data is not only fundamental for the effective use of this compound in research and development but also for establishing comprehensive quality control standards.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 2-oxomorpholine-4-carboxylate: A Key Monomer for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxomorpholine-4-carboxylate, also known as N-Boc-2-morpholinone, is a heterocyclic building block that has garnered significant attention in the field of advanced drug delivery. Its unique structural features, particularly the presence of a lactone (cyclic ester) and a Boc-protected amine, make it a valuable monomer for the synthesis of functional polymers. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and its pivotal role in the development of cutting-edge mRNA delivery platforms.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1][2][3][4][5][6] |

| Molecular Weight | 201.22 g/mol | [2][4][6] |

| CAS Number | 1140502-97-1 | [1][2][3][4][5][6] |

| Appearance | White to light yellow solid, powder, or crystal | [1][7] |

| Melting Point | 74.0 to 78.0 °C | [7] |

| Purity | >98.0% (GC) | [4][7] |

| Storage | 2-8°C, sealed in a dry environment under inert gas | [2][7] |

Synthesis of this compound

The synthesis of N-acyl morpholin-2-ones, such as this compound, can be achieved through the oxidative lactonization of the corresponding N-substituted diethanolamines. This method provides a direct route to the desired heterocyclic monomer.

Experimental Protocol: Synthesis via Oxidative Lactonization

This protocol is based on the general methodology for the synthesis of N-substituted morpholin-2-ones.

Materials:

-

N-Boc-diethanolamine

-

Palladium catalyst (e.g., [LPd(OAc)]₂²⁺[OTf⁻]₂)

-

Appropriate solvent (e.g., toluene)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-diethanolamine in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture. The catalyst loading should be optimized for the specific scale of the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture and remove the catalyst by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen.

-

Palladium Catalyst: The palladium catalyst is essential for mediating the oxidative lactonization of the diol to the corresponding lactone.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves two primary purposes: it prevents unwanted side reactions involving the amine and its electronic properties facilitate the ring-opening polymerization.[4][8]

Application in Advanced Drug Delivery: Synthesis of Charge-Altering Releasable Transporters (CARTs)

A groundbreaking application of this compound is its use as a monomer in the synthesis of Charge-Altering Releasable Transporters (CARTs).[8][9] CARTs are biodegradable oligomers designed for the efficient in vivo delivery of messenger RNA (mRNA).[8][9]

Mechanism of CARTs for mRNA Delivery

The functionality of CARTs is based on a unique charge-altering mechanism. Initially, the cationic oligo(α-amino ester) backbone of the CART electrostatically complexes with the anionic mRNA, forming nanoparticles that protect the mRNA from degradation and facilitate its entry into cells.[8][9] Once inside the cell, the CART undergoes a degradative, charge-neutralizing intramolecular rearrangement. This process leads to the release of the functional mRNA into the cytoplasm, where it can be translated into the desired protein.[8][9]

Experimental Protocol: Organocatalytic Ring-Opening Polymerization (ROP) for CART Synthesis

The synthesis of the poly(aminoester) backbone of CARTs is achieved through the organocatalytic ring-opening polymerization of this compound.[4][8]

Materials:

-

This compound (monomer)

-

Alcohol initiator (e.g., benzyl alcohol)

-

Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU) co-catalyst system)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the alcohol initiator in the anhydrous solvent.

-

Catalyst Addition: Add the organocatalyst solution (e.g., DBU/TU in toluene) to the monomer solution to initiate the polymerization.

-

Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically fast, and the reaction time can be optimized to achieve the desired polymer chain length.

-

Termination: Quench the polymerization by adding a proton source, such as benzoic acid.

-

Purification: Precipitate the resulting polymer in a non-solvent (e.g., cold methanol or hexanes). Collect the polymer by filtration or centrifugation and dry it under vacuum.

-

Deprotection: The Boc protecting groups on the polymer backbone can be removed using an acid, such as trifluoroacetic acid (TFA), to yield the final cationic poly(aminoester).

Causality Behind Experimental Choices:

-

Organocatalysis: The use of metal-free organocatalysts like DBU/TU provides a controlled and "living" polymerization, allowing for precise control over the polymer's molecular weight and architecture.[8]

-

Anhydrous Conditions: The ring-opening polymerization is sensitive to water, which can act as a competing initiator and lead to a loss of control over the polymerization. Therefore, stringent anhydrous conditions are necessary.

-

Alcohol Initiator: The alcohol initiator determines the starting point of the polymer chain and allows for the incorporation of specific end-groups if a functionalized alcohol is used.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity and purity of both the monomer and the resulting polymer.

-

Gas Chromatography (GC): GC is a suitable method for determining the purity of the volatile monomer.[4][7]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers.

Visualization of Key Processes

Synthesis of this compound

Caption: Oxidative lactonization of N-Boc-diethanolamine.

Organocatalytic Ring-Opening Polymerization for CART Synthesis

Caption: Synthesis of poly(aminoester) via ROP.

Conclusion

This compound is a pivotal monomer that enables the synthesis of advanced polymeric materials with significant potential in drug delivery. The ability to produce functionalized poly(aminoesters) through a controlled organocatalytic ring-opening polymerization has paved the way for the development of innovative platforms like CARTs for mRNA therapeutics. This guide has provided a detailed overview of the properties, synthesis, and key applications of this compound, offering a valuable resource for researchers and scientists in the field of drug development and polymer chemistry. The continued exploration of monomers like this compound will undoubtedly fuel further advancements in next-generation therapeutic delivery systems.

References

-

Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. [Link]

-

McKinlay, C. J., Vargas, J. R., Blake, T. R., Hardy, J. W., Iwamoto, Y., Ivanova, Y. I., ... & Wender, P. A. (2017). Charge-altering releasable transporters (CARTs) for the delivery and release of mRNA in living animals. Proceedings of the National Academy of Sciences, 114(4), E448-E456. [Link]

-

Agn-chem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. db-thueringen.de [db-thueringen.de]

An In-Depth Technical Guide to the NMR Spectral Data of tert-Butyl 2-oxomorpholine-4-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities and building blocks are paramount. tert-Butyl 2-oxomorpholine-4-carboxylate (CAS 1140502-97-1), a key heterocyclic scaffold, is increasingly utilized in the synthesis of complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for its characterization, providing unambiguous confirmation of its unique molecular architecture.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the rationale behind chemical shift assignments, explore the influence of the molecule's electronic and steric environment on the spectra, and provide a standardized protocol for sample preparation and data acquisition.

Molecular Structure and NMR Assignment Framework

The structure of this compound incorporates several key features that give rise to a distinct and interpretable NMR signature: an N-Boc protecting group, a morpholine ring, and a lactam carbonyl group at the C2 position. The presence of the electron-withdrawing Boc-group and the lactam functionality significantly influences the chemical shifts of adjacent protons and carbons.

To facilitate a clear discussion, the protons and carbons are systematically labeled as shown below.

Diagram 1: Annotated Molecular Structure

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of the proton environments within the molecule. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. While a publicly available spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on extensive data from analogous structures, such as tert-butyl morpholine-4-carboxylate.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-tBu | ~ 1.48 | Singlet (s) | 9H | N/A | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. |

| H-5 | ~ 3.75 | Triplet (t) | 2H | ~ 5.0 | These protons are adjacent to the N-Boc group (C⁵H₂) and couple with the C⁶ protons, appearing as a triplet. |

| H-3 | ~ 4.10 | Singlet (s) | 2H | N/A | The C³H₂ protons are adjacent to both the nitrogen and the C² lactam carbonyl. This unique environment results in a downfield shift and often appears as a singlet due to the lack of adjacent protons for coupling. |

| H-6 | ~ 4.30 | Triplet (t) | 2H | ~ 5.0 | These protons (C⁶H₂) are deshielded by the adjacent electronegative ring oxygen, shifting them furthest downfield among the ring methylenes. They couple with the C⁵ protons. |

Expert Insights:

The chemical shifts of the morpholine ring protons are highly informative. The protons at C6 are the most deshielded due to the direct attachment to the ring's ether oxygen. The protons at C3 are significantly influenced by the adjacent lactam carbonyl and the nitrogen atom. The N-Boc group exerts a moderate electron-withdrawing effect, influencing the C5 protons. The apparent "triplet" multiplicity for H-5 and H-6 is a common feature in morpholine systems and arises from coupling between these adjacent methylene groups.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-tBu (CH₃) | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region. |

| C-5 | ~ 44.0 | This methylene carbon is adjacent to the nitrogen of the carbamate. |

| C-3 | ~ 49.0 | This methylene carbon is alpha to both the nitrogen and the lactam carbonyl, resulting in a downfield shift compared to C-5. |

| C-6 | ~ 66.5 | The carbon adjacent to the ring's ether oxygen is significantly deshielded and appears further downfield. |

| C-quat (tBu) | ~ 80.5 | The quaternary carbon of the Boc group appears in this characteristic region. |

| C-Boc (C=O) | ~ 154.5 | The carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| C-2 (C=O) | ~ 168.0 | The lactam carbonyl carbon is typically found at a more downfield chemical shift compared to the carbamate carbonyl. |

Expert Insights:

The two carbonyl carbons are clearly distinguished. The lactam carbonyl (C-2) is more deshielded than the carbamate carbonyl (C-Boc) due to its position within the strained ring and amide resonance. The chemical shifts of the ring carbons (C-3, C-5, C-6) directly reflect the influence of the adjacent heteroatoms, with the order of deshielding being C-6 (next to O) > C-3 (next to N and C=O) > C-5 (next to N). Commercial suppliers confirm the structure of this compound via NMR, validating the expected chemical environments.

Experimental Protocol for NMR Data Acquisition

To ensure data reproducibility and accuracy, a standardized experimental workflow is essential.

Diagram 2: NMR Data Acquisition Workflow

Caption: Standardized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Insert the sample into the magnet and ensure it is positioned correctly.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, particularly for the quaternary and carbonyl carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Apply a baseline correction to ensure accurate integration.

-

Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Conclusion

The NMR spectral data of this compound provides a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by distinct signals for the tert-butyl group and the three unique methylene groups of the morpholine ring. The ¹³C spectrum clearly resolves all nine carbon environments, including the two distinct carbonyl signals. By understanding the principles behind the observed chemical shifts and multiplicities, and by following a rigorous experimental protocol, researchers can confidently confirm the identity and purity of this valuable synthetic building block.

References

- This citation is intentionally left blank as no direct scientific paper with the full dataset was found.

- Supporting Information for "A mild and efficient method for the N-Boc protection of amines." Available at: A document from an academic source providing NMR data for tert-butyl morpholine-4-carboxylate.

- This cit

- This cit

- This cit

- This cit

-

Chemistry Stack Exchange. (2016). "Multiplet shape in proton NMR of morpholines." Chemistry Stack Exchange. Available at: [Link]

Sources

Navigating the Synthesis and Characterization of tert-Butyl 2-oxomorpholine-4-carboxylate: A Technical Guide for Researchers

Abstract

tert-Butyl 2-oxomorpholine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex bioactive molecules. Despite its commercial availability and utility, a publicly accessible, experimentally determined crystal structure remains elusive. This technical guide addresses this gap by providing researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the synthesis, purification, crystallization, and detailed characterization of this compound. While a definitive crystal structure analysis is predicated on successful single-crystal X-ray diffraction, this whitepaper furnishes the necessary protocols and predictive data to empower researchers to produce high-purity, crystalline material suitable for such investigation and for subsequent synthetic applications.

Introduction: The Significance of the Morpholin-2-one Scaffold

The morpholine and, more specifically, the morpholin-2-one moiety are privileged structures in drug discovery. Their inherent conformational constraints, metabolic stability, and ability to engage in hydrogen bonding interactions make them attractive scaffolds for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as in this compound, offers a stable yet readily cleavable handle, rendering it a versatile intermediate for peptide and small molecule synthesis.

The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray crystallography, is foundational to structure-activity relationship (SAR) studies and rational drug design. The absence of a published crystal structure for this compound represents a significant knowledge gap. This guide, therefore, serves as a practical manual for its preparation and characterization, with the ultimate goal of enabling the determination of its crystal structure.

Proposed Synthesis of this compound

Based on established methodologies for the synthesis of related N-protected morpholin-2-ones, a plausible and efficient synthetic route starting from commercially available reagents is proposed. The following workflow outlines a two-step process involving N-protection followed by an intramolecular cyclization.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-tert-butoxycarbonyl-2-(2-aminoethoxy)acetic acid

-

Dissolve 2-(2-aminoethoxy)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude N-tert-butoxycarbonyl-2-(2-aminoethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Crystallization

Purification of the crude product is critical to obtaining material of sufficient quality for crystallization and subsequent analytical characterization.

Purification Protocol

-

Column Chromatography: The crude this compound can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective.

-

Solvent Removal: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. It is crucial to ensure all residual solvents are removed, as they can inhibit crystallization.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction often requires screening various conditions. For Boc-protected compounds, which can sometimes be oils or low-melting solids, specific techniques can be employed.

Recommended Crystallization Methods:

-

Slow Evaporation:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).

-

Transfer the solution to a clean vial, cover with a perforated cap or parafilm with needle holes, and allow the solvent to evaporate slowly in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

-

Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes or pentane).

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

-

Figure 2: Workflow for the purification and crystallization of this compound.

Spectroscopic Characterization: Predictive Data

In the absence of a published experimental dataset, the following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Predicted Data | Rationale/Interpretation |

| ¹H NMR | δ ~ 4.2-4.4 (m, 2H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H), 1.4-1.5 (s, 9H) | Protons on the morpholine ring will appear as multiplets in the 3.5-4.5 ppm range. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. |

| ¹³C NMR | δ ~ 168-170 (C=O, lactam), 154-156 (C=O, carbamate), 80-82 (quaternary C of Boc), 65-70 (CH₂-O), 40-50 (CH₂-N), 28-29 (CH₃ of Boc) | The two carbonyl carbons will be the most downfield signals. The quaternary carbon of the Boc group will be around 80 ppm. The morpholine ring carbons and the methyl carbons of the Boc group will appear in the upfield region. |

| FT-IR (cm⁻¹) | ~ 1750-1770 (C=O, lactam), ~ 1690-1710 (C=O, carbamate), ~ 2850-3000 (C-H stretch), ~ 1150-1250 (C-O stretch) | Two distinct carbonyl stretching frequencies are expected due to the different electronic environments of the lactam and carbamate groups. |

| Mass Spec (ESI+) | m/z = 216.12 [M+H]⁺, 238.10 [M+Na]⁺ | Predicted exact mass for C₉H₁₅NO₄ is 215.10. The expected adducts in positive ion mode electrospray ionization are the protonated and sodiated molecular ions. |

Conclusion and Future Work